molecular formula C4H6Cl4S B14674405 Ethane, 1,1'-thiobis[1,2-dichloro- CAS No. 40709-81-7

Ethane, 1,1'-thiobis[1,2-dichloro-

Cat. No.: B14674405
CAS No.: 40709-81-7
M. Wt: 228.0 g/mol
InChI Key: YBHLKUQDUXKUDT-UHFFFAOYSA-N
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Description

Ethane, 1,1'-thiobis[2-chloro-] (CAS 505-60-2), also known as (2-chloroethyl)(2-chloroethyl)sulfide, is a sulfur-linked dichloroethane derivative. Its IUPAC name is 1,1'-thiobis[2-chloroethane], with a molecular formula of C₄H₈Cl₂S (assuming non-isotopic form; isotopic analogs are noted in ). Structurally, it comprises two 2-chloroethyl groups connected by a sulfur atom. This compound is listed under Schedule 1A04 in chemical regulatory frameworks and is associated with high toxicity, as evidenced by its inclusion in the 1999 Minnesota Toxic Release Inventory alongside mustard gas. Limited thermodynamic or spectroscopic data are available in the provided evidence, but its synthesis pathways (e.g., thiobis-ethanediyl intermediates) suggest utility in macrocyclic ligand preparation, such as crown ethers.

Properties

CAS No.

40709-81-7

Molecular Formula

C4H6Cl4S

Molecular Weight

228.0 g/mol

IUPAC Name

1,2-dichloro-1-(1,2-dichloroethylsulfanyl)ethane

InChI

InChI=1S/C4H6Cl4S/c5-1-3(7)9-4(8)2-6/h3-4H,1-2H2

InChI Key

YBHLKUQDUXKUDT-UHFFFAOYSA-N

Canonical SMILES

C(C(SC(CCl)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethane, 1,1’-thiobis[1,2-dichloro- typically involves the reaction of ethylene with chlorine in the presence of a catalyst such as iron (III) chloride or copper (II) chloride. The reaction can be represented as follows: [ \text{H}_2\text{C=CH}_2 + \text{Cl}_2 \rightarrow \text{ClCH}_2\text{CH}_2\text{Cl} ] This reaction is exothermic, releasing a significant amount of heat .

Industrial Production Methods

Industrial production of Ethane, 1,1’-thiobis[1,2-dichloro- often involves the oxychlorination of ethylene. This process uses ethylene, hydrogen chloride, and oxygen in the presence of a copper (II) chloride catalyst to produce the desired compound: [ \text{H}_2\text{C=CH}_2 + 2 \text{HCl} + \frac{1}{2} \text{O}_2 \rightarrow \text{ClCH}_2\text{CH}_2\text{Cl} + \text{H}_2\text{O} ]

Chemical Reactions Analysis

Types of Reactions

Ethane, 1,1’-thiobis[1,2-dichloro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce ethane derivatives.

Scientific Research Applications

Ethane, 1,1’-thiobis[1,2-dichloro- has several applications in scientific research:

Mechanism of Action

The mechanism by which Ethane, 1,1’-thiobis[1,2-dichloro- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethane, 1,1'-thiobis[2-chloro-] with structurally related chlorinated ethanes and fluorinated analogs, emphasizing molecular features, physical properties, and toxicity:

Compound Molecular Formula CAS No. Key Structural Features Molecular Weight (g/mol) Toxicity/Regulatory Notes
Ethane, 1,1'-thiobis[2-chloro-] C₄H₈Cl₂S 505-60-2 Two 2-chloroethyl groups linked by sulfur 159.08 (non-isotopic) High toxicity (0.1 lb threshold)
Ethane, 1,1-dichloro C₂H₄Cl₂ 75-34-3 Two Cl atoms on a single carbon 98.96 Moderate toxicity; used as solvent
Ethane, 1,1,1,2-tetrachloro C₂H₂Cl₄ 630-20-6 Four Cl atoms (three on C1, one on C2) 167.85 Suspected carcinogen (RCRA U208)
Ethane, 1,1,2,2-tetrachloro-1,2-difluoro C₂Cl₄F₂ 76-12-0 Four Cl, two F atoms across C1 and C2 203.83 Low water solubility (log10ws = -3.18)
Ethane, 1,2-dichloro-1,1,2,2-tetrafluoro C₂Cl₂F₄ 76-14-2 Two Cl, four F atoms 170.92 High vapor pressure (ΔvapH = 24.3 kJ/mol)

Structural and Functional Differences

  • Sulfur Linkage : The target compound’s thiobis (-S-) bridge distinguishes it from other chlorinated ethanes, which typically lack heteroatoms. This sulfur moiety may enhance reactivity in nucleophilic substitution or coordination chemistry.
  • Fluorinated Analogs : Compounds like 1,1,2,2-tetrachloro-1,2-difluoroethane () exhibit reduced polarity due to fluorine’s electronegativity, leading to lower water solubility compared to purely chlorinated species.

Thermodynamic and Environmental Behavior

  • Volatility : Fluorinated analogs (e.g., CAS 76-14-2) display higher volatility (ΔvapH = 24.3 kJ/mol) compared to the target compound, though direct data for the latter are lacking.
  • Persistence : The thiobis structure may confer greater environmental persistence due to sulfur’s resistance to hydrolysis, contrasting with 1,1-dichloroethane, which degrades more readily.
  • Toxicity Profile : The target compound’s 0.1 lb reporting threshold aligns with mustard gas, suggesting acute toxicity, whereas 1,1,1,2-tetrachloroethane (RCRA U208) is regulated as a hazardous waste.

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